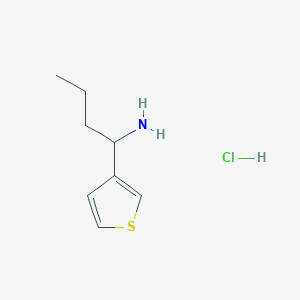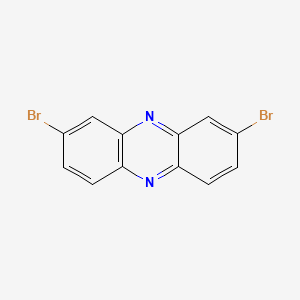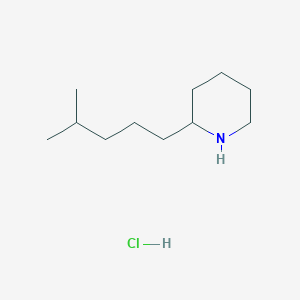
1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride
説明
1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride is the human dopamine transporter (hDAT), norepinephrine transporter (hNET), and serotonin transporter (hSERT) . These transporters play a crucial role in regulating the concentrations of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .
Mode of Action
This compound interacts with its targets by inhibiting the reuptake of neurotransmitters at the synaptic cleft . This results in an increased concentration of these neurotransmitters, leading to prolonged neurotransmitter action and enhanced neuronal signaling .
Biochemical Pathways
The compound affects the biochemical pathways associated with the synthesis, release, and reuptake of dopamine, norepinephrine, and serotonin . By inhibiting the reuptake of these neurotransmitters, the compound indirectly influences various downstream effects, including mood regulation, reward processing, and motor control .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the increased concentration of neurotransmitters in the synaptic cleft . This can lead to enhanced neuronal signaling and changes in various physiological functions, including mood, cognition, and motor control .
生化学分析
Biochemical Properties
1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with norepinephrine and dopamine transporters, influencing their activity. These interactions are crucial as they can modulate neurotransmitter levels in the brain, affecting mood and behavior .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the cAMP signaling pathway, which is vital for various cellular processes, including energy balance and cell growth . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a norepinephrine-dopamine reuptake inhibitor, preventing the reabsorption of these neurotransmitters into presynaptic neurons. This inhibition increases the concentration of norepinephrine and dopamine in the synaptic cleft, enhancing their signaling effects . Furthermore, it may influence enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmitter metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance cognitive function and mood by increasing neurotransmitter levels. At high doses, it can lead to toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range produces optimal benefits without adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of neurotransmitters. This interaction can affect metabolic flux and alter metabolite levels in the brain . Additionally, the compound may influence the synthesis and degradation of other biomolecules, impacting overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Once inside the brain, it can accumulate in specific regions, influencing local neurotransmitter levels and signaling pathways.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in synaptic vesicles and presynaptic terminals, where it can modulate neurotransmitter release and reuptake . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes.
特性
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-3-4-12(14)10-5-6-13-11(9-10)7-8-15-13;/h5-6,9,12H,2-4,7-8,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMDIXAMPSNMDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC2=C(C=C1)OCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![tert-Butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1457987.png)
![ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1457988.png)


